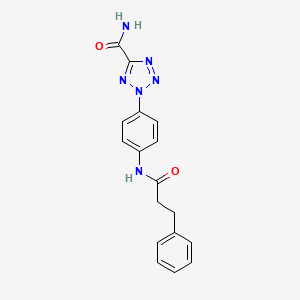
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom, and a phenyl group, which is a ring of 6 carbon atoms, attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi-stacking interactions. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility in water would be influenced by the polar amide group and the aromatic tetrazole and phenyl rings .Scientific Research Applications
Synthesis and Chemistry
Research has delved into the synthesis and chemistry of compounds with tetrazole and carboxamide functionalities, highlighting their potential as antitumor agents. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates under specific conditions has been explored, revealing pathways to novel compounds with broad-spectrum antitumor activity (Stevens et al., 1984). This foundational work underscores the importance of structural modifications in enhancing biological activity and developing prodrug strategies.
Safe Synthetic Approaches
Advancements in synthetic methodologies, such as the safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of tetrazoles, represent significant progress in the field (Gutmann et al., 2012). These developments offer scalable and efficient routes to structurally related compounds, emphasizing safety and productivity in chemical synthesis.
Antimicrobial and Antitumor Applications
Compounds featuring imidazole and tetrazole rings have been investigated for their antimicrobial and antitumor properties. For example, certain derivatives have demonstrated potent activity against HIV-1 protease, highlighting their potential in the development of antiviral therapies (Abdel-Meguid et al., 1994). Similarly, the synthesis of thiazoles and their biological evaluation for antimicrobial activities suggest a broad spectrum of applications in combating infections and diseases (Talupur et al., 2021).
Electrochemical and Photophysical Properties
Research into the electrochemical and photophysical properties of compounds containing carbazole groups points to applications in materials science, particularly in the development of electrochromic devices (Hsiao et al., 2013). These studies explore the synthesis and characterization of polymers with potential for high-performance applications in electronics and photonics.
Future Directions
properties
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKMJMWVPJWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
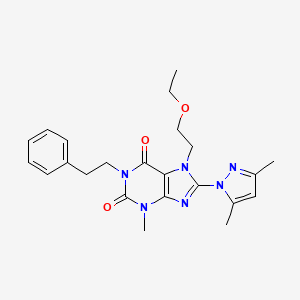
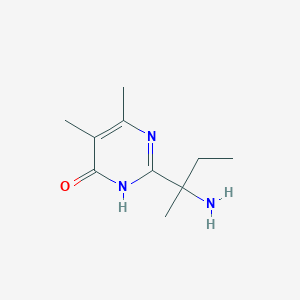
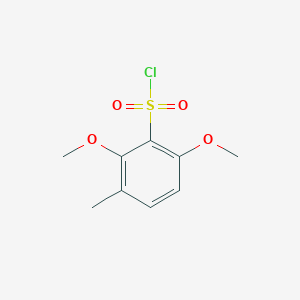
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
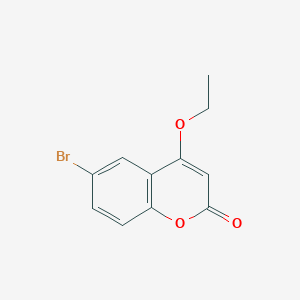
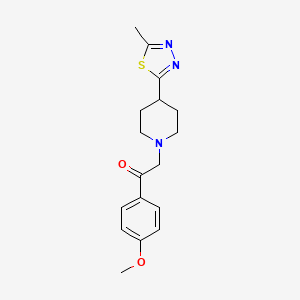
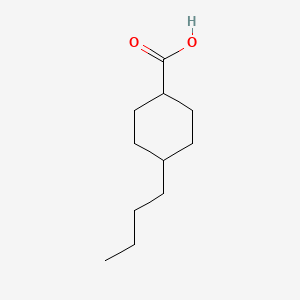
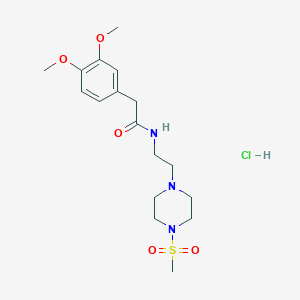
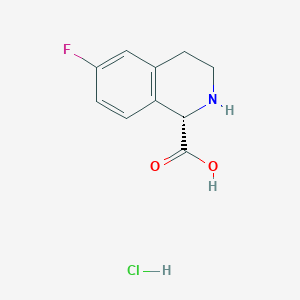
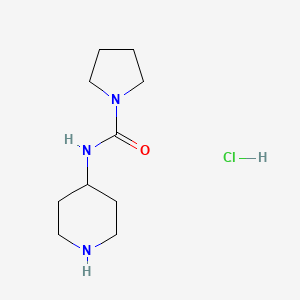
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)